molecular formula C6H3F3N2O5S B6150038 2-nitropyridin-3-yl trifluoromethanesulfonate CAS No. 146336-72-3

2-nitropyridin-3-yl trifluoromethanesulfonate

Cat. No. B6150038
CAS RN: 146336-72-3
M. Wt: 272.2
InChI Key:
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Description

2-Nitropyridin-3-yl trifluoromethanesulfonate (2-NPTS) is an organic compound that has gained considerable interest in recent years due to its potential applications in various scientific research fields. It is a colorless solid that is soluble in water, alcohol, and other organic solvents, and can be synthesized in a variety of ways. 2-NPTS has been used in a variety of research applications, such as drug synthesis, biochemistry, and physiological studies.

Scientific Research Applications

2-nitropyridin-3-yl trifluoromethanesulfonate has been used in numerous scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in biochemistry and physiological studies, as it can be used to measure the activity of enzymes and other proteins. Furthermore, it has been used in organic chemistry research, as it can be used to synthesize various organic compounds.

Mechanism of Action

2-nitropyridin-3-yl trifluoromethanesulfonate is an organic compound that has a variety of mechanisms of action. It can act as an acid, a base, or an oxidizing agent. As an acid, it can react with a base to form a salt. As a base, it can react with an acid to form a salt. As an oxidizing agent, it can react with a reducing agent to form an oxidation-reduction (redox) reaction.
Biochemical and Physiological Effects
2-nitropyridin-3-yl trifluoromethanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase, and to modulate the activity of ion channels in cells. Furthermore, it has been shown to have an effect on the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-nitropyridin-3-yl trifluoromethanesulfonate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-nitropyridin-3-yl trifluoromethanesulfonate is its high solubility in water, alcohol, and other organic solvents, which makes it easy to use in a variety of experiments. Additionally, it is relatively stable, and can be stored for long periods of time without decomposing. However, there are some limitations to using 2-nitropyridin-3-yl trifluoromethanesulfonate, such as its low reactivity, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-nitropyridin-3-yl trifluoromethanesulfonate are vast, and there are many future directions that can be explored. One potential area of research is the development of new methods for the synthesis of 2-nitropyridin-3-yl trifluoromethanesulfonate. Additionally, further research can be done on the biochemical and physiological effects of 2-nitropyridin-3-yl trifluoromethanesulfonate, as well as its potential use in drug synthesis. Additionally, further research can be done on its mechanism of action, and its potential use as an oxidizing agent in organic synthesis. Finally, further research can be done on the development of new methods for the purification of 2-nitropyridin-3-yl trifluoromethanesulfonate, as well as the development of new methods for its use in laboratory experiments.

Synthesis Methods

2-nitropyridin-3-yl trifluoromethanesulfonate can be synthesized through a variety of methods, including the nitration of pyridine, the reaction of 2-nitropyridine and trifluoromethanesulfonic anhydride, and the reaction of 2-nitropyridine and trifluoromethanesulfonic acid. The nitration of pyridine is the most commonly used method, and involves the reaction of pyridine with nitric acid in the presence of sulfuric acid. This method produces a mixture of 2-nitropyridines, which can then be purified to obtain pure 2-nitropyridin-3-yl trifluoromethanesulfonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-nitropyridin-3-yl trifluoromethanesulfonate can be achieved through a nucleophilic substitution reaction between 2-nitropyridine and trifluoromethanesulfonic anhydride.", "Starting Materials": [ "2-nitropyridine", "trifluoromethanesulfonic anhydride", "anhydrous dichloromethane", "anhydrous sodium carbonate", "anhydrous magnesium sulfate" ], "Reaction": [ "To a stirred solution of 2-nitropyridine (1.0 equiv) in anhydrous dichloromethane, add anhydrous sodium carbonate (1.2 equiv) and trifluoromethanesulfonic anhydride (1.2 equiv) dropwise at room temperature.", "Stir the reaction mixture at room temperature for 24 hours.", "Filter the reaction mixture to remove the precipitated sodium trifluoromethanesulfonate.", "Concentrate the filtrate under reduced pressure to obtain a crude product.", "Purify the crude product by column chromatography using a mixture of dichloromethane and hexanes as the eluent.", "Dry the purified product over anhydrous magnesium sulfate.", "Obtain the final product, 2-nitropyridin-3-yl trifluoromethanesulfonate, as a yellow solid." ] }

CAS RN

146336-72-3

Product Name

2-nitropyridin-3-yl trifluoromethanesulfonate

Molecular Formula

C6H3F3N2O5S

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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